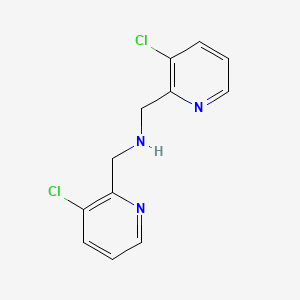

Bis((3-chloropyridin-2-yl)methyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11Cl2N3 |

|---|---|

Molecular Weight |

268.14 g/mol |

IUPAC Name |

1-(3-chloropyridin-2-yl)-N-[(3-chloropyridin-2-yl)methyl]methanamine |

InChI |

InChI=1S/C12H11Cl2N3/c13-9-3-1-5-16-11(9)7-15-8-12-10(14)4-2-6-17-12/h1-6,15H,7-8H2 |

InChI Key |

GNKKMENTQCLNSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)CNCC2=C(C=CC=N2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Bis 3 Chloropyridin 2 Yl Methyl Amine

Strategies for Carbon-Nitrogen Bond Construction

The formation of the C-N bonds in bis((3-chloropyridin-2-yl)methyl)amine can be achieved through various established and advanced organic synthesis techniques. These methods are selected based on factors such as yield, purity, and the availability of starting materials.

Reductive Amination Approaches

Reductive amination is a widely employed method for forming C-N bonds. This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. researchgate.net

In the context of synthesizing bis-pyridylamines, a common strategy involves the reaction of a di(pyridyl)ketone with a pyridylamine. mdma.ch However, the synthesis of bis[di(2-pyridyl)methyl]amine (BDPMA) through reductive amination with standard reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) has proven to be challenging. These methods often result in low yields of the desired product due to an unfavorable equilibrium towards imine formation and the occurrence of side reactions. mdma.ch A more successful approach for the synthesis of BDPMA involves refluxing di-2-pyridyl ketone and di-(2-pyridyl)methylamine in isopropanol (B130326) with molecular sieves and acetic acid, followed by reduction with zinc dust. mdma.ch This method has been shown to be effective on a larger scale and is tolerant of aromatic heterocycles. mdma.ch

Borane-based reducing agents are also effective for reductive aminations. researchgate.net Amine boranes, in the presence of a Brønsted or Lewis acid, can rapidly reduce imines to secondary amines in high yields. researchgate.net These reagents are advantageous due to their stability in aqueous solutions (up to pH 5), allowing for reactions in water or methanol. researchgate.net

Alkylation Reactions of Amine Precursors with Chloromethylpyridine Derivatives

Alkylation of amines is a fundamental method for forming C-N bonds. youtube.com This SN2 reaction involves the nucleophilic attack of an amine on an alkyl halide. youtube.com However, a significant drawback of this method is the potential for over-alkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary amines, which can be difficult to separate. youtube.commasterorganicchemistry.com The reactivity of the amine often increases with each alkylation, making it more nucleophilic than the starting material. masterorganicchemistry.com

Despite this challenge, direct alkylation can be a viable one-step procedure for the synthesis of quaternary ammonium (B1175870) compounds by using an excess of the alkylating agent. dtic.mil To drive the reaction towards the desired product and prevent the formation of amine hydrohalide salts, inorganic bases like sodium carbonate or sodium hydroxide (B78521) are often used to accept the protons generated during the reaction. dtic.mil In some cases, a sterically hindered but strong organic base, such as 2,6-lutidine, can be employed to bind the acid produced during the alkylation, allowing for milder reaction conditions. dtic.mil

For the synthesis of this compound, this would involve the reaction of (3-chloropyridin-2-yl)methylamine with a suitable chloromethylpyridine derivative. Careful control of stoichiometry and reaction conditions would be crucial to favor the formation of the desired secondary amine and minimize the formation of tertiary and quaternary byproducts.

Advanced Cross-Coupling Methodologies for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, particularly in the synthesis of arylamines. These methods offer high efficiency and selectivity under relatively mild conditions. nih.gov

One such method involves the amination of aryl halides using a palladium catalyst, such as Pd(dba)2, in the presence of a phosphine (B1218219) ligand like P(t-Bu)3. nih.gov Lithium bis(trimethylsilyl)amide can be used as an ammonia (B1221849) equivalent in these reactions, providing a simple route to parent anilines from aryl halides. nih.gov This approach is often faster than competing side reactions, such as the formation of benzyne (B1209423) intermediates, leading to regioselective amination. nih.gov

For the synthesis of more complex amines, such as ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates, palladium-catalyzed amination of the corresponding 2-chloro derivative with primary aromatic amines has been successfully employed. researchgate.net This reaction typically uses palladium acetate (B1210297) (Pd(OAc)2) as the catalyst in the presence of cesium fluoride. researchgate.net

In the context of synthesizing this compound, a palladium-catalyzed approach could involve the coupling of (3-chloropyridin-2-yl)methylamine with a suitable 3-chloropyridine (B48278) derivative. The choice of catalyst, ligand, and base would be critical to optimize the reaction yield and selectivity.

Synthesis of (3-Chloropyridin-2-yl)methylamine Building Blocks

The synthesis of the target molecule relies on the availability of the key building block, (3-chloropyridin-2-yl)methylamine. The preparation of this intermediate involves several synthetic steps.

Preparation of (Chloropyridin-2-yl)methylamine Intermediates

The synthesis of (chloropyridin-2-yl)methylamine intermediates can be approached through various routes. For instance, (2-chloropyridin-4-yl)methanamine (B121028) hydrochloride has been synthesized and identified as a selective inhibitor of certain enzymes. medchemexpress.com The synthesis of related compounds, such as N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide, involves the use of 2-amino-5-chloropyridine (B124133) as a starting material. tdcommons.org

A general method for preparing pyridin-2-yl-methylamines involves a reductive amination reaction between a cyanohydrin and a pyridin-2-yl-methylamine or its salt in a reducing and optionally basic medium. google.com Another approach involves the reduction of 2-carboxamido-5-methyl-6-methylaminopyridine using a reducing agent like lithium aluminum hydride. google.com

Functionalization and Halogenation of Pyridine (B92270) Rings

The introduction of chloro and methylamine (B109427) functional groups onto the pyridine ring is a critical aspect of synthesizing the required building blocks. 3-Chloropyridine itself can be prepared through the direct chlorination of pyridine using aluminum chloride as a catalyst, although this method provides a modest yield. wikipedia.org An alternative, though also low-yielding, method is the gas-phase pyrolysis of pyrrole (B145914) and chloroform. wikipedia.orgnih.gov A more recent and efficient method involves the chlorination of 2,6-dichloropyridine (B45657) to 2,3,6-trichloropyridine, followed by a selective hydrogenation reaction to yield 3-chloropyridine. google.com

The introduction of a methylamine group can be achieved through various functional group transformations. For example, a chloromethyl group can be introduced onto the pyridine ring, which can then be reacted with an amine source.

Optimization of Reaction Conditions and Process Development

The likely synthetic route to this compound would involve the reaction of 2-(aminomethyl)-3-chloropyridine with a suitable electrophile, such as 2-(chloromethyl)-3-chloropyridine, or through the reductive amination of 3-chloro-2-pyridinecarboxaldehyde with 2-(aminomethyl)-3-chloropyridine. The optimization of such a process would systematically investigate several key reaction parameters to maximize the formation of the desired secondary amine while minimizing side products.

Key Parameters for Optimization:

Solvent: The choice of solvent is crucial as it must dissolve the reactants and reagents while being compatible with the reaction conditions. For N-alkylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are often employed. The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.

Base: In the case of N-alkylation with a halide, a base is required to neutralize the acid generated during the reaction and to deprotonate the starting amine, thereby increasing its nucleophilicity. Common bases for such transformations include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The strength and steric bulk of the base can impact the extent of side reactions, such as over-alkylation to form a tertiary amine.

Temperature: Reaction temperature is a critical factor that directly affects the rate of reaction. While higher temperatures can accelerate the desired transformation, they can also promote the formation of undesired byproducts. An optimal temperature profile would be determined to achieve a reasonable reaction time with the highest possible selectivity.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete conversion of the starting materials. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent product degradation or the formation of impurities over extended periods.

Catalyst: For reductive amination pathways, the choice of reducing agent and any associated catalyst is paramount. Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they can be used in a one-pot procedure. For catalytic hydrogenations, catalysts such as palladium on carbon (Pd/C) would be investigated, along with the optimization of hydrogen pressure and catalyst loading.

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role in maximizing the yield of the desired product. An excess of one reactant may be used to drive the reaction to completion, but this must be balanced against the potential for side reactions and the ease of purification.

Hypothetical Optimization Data:

To illustrate the process, the following interactive data tables present hypothetical research findings from an optimization study for the synthesis of this compound via N-alkylation.

Table 1: Effect of Solvent on Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DMF | 80 | 12 | 75 |

| 2 | ACN | 80 | 12 | 68 |

| 3 | THF | 65 | 24 | 55 |

| 4 | Dioxane | 100 | 12 | 72 |

This table showcases how different solvents can influence the reaction yield under otherwise similar conditions. The polarity and boiling point of the solvent affect reaction kinetics and solubility of reactants.

Table 2: Optimization of Base and Temperature

| Entry | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | 80 | 12 | 82 |

| 3 | Et₃N | 80 | 12 | 65 |

| 4 | K₂CO₃ | 100 | 8 | 78 |

| 5 | Cs₂CO₃ | 100 | 8 | 85 |

This table demonstrates the impact of different bases and reaction temperatures on the yield. A stronger, more soluble base like Cesium Carbonate often leads to higher yields, and optimizing the temperature can improve reaction rate and efficiency.

Process development would also focus on the purification of the final product. Techniques such as column chromatography, crystallization, and distillation would be evaluated to establish a scalable and efficient method for obtaining this compound in high purity. The findings from these optimization and development studies would be crucial for the eventual large-scale synthesis of this compound for various applications.

Comprehensive Structural and Spectroscopic Characterization of Bis 3 Chloropyridin 2 Yl Methyl Amine

Advanced Structural Determination by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecule's conformation, the spatial relationship between its constituent parts, and how individual molecules pack together to form a crystal.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray analysis details the intermolecular forces that govern the crystal lattice. This includes identifying potential hydrogen bonds, likely involving the secondary amine proton (N-H) and nitrogen atoms of the pyridine (B92270) rings or chlorine atoms of neighboring molecules. Furthermore, the analysis would investigate π-π stacking interactions between the aromatic pyridine rings, which are common in such compounds and play a crucial role in the stability of the crystal structure. Understanding these interactions is fundamental to predicting the material's physical properties.

Detailed Spectroscopic Analysis

Spectroscopic methods are essential for characterizing chemical compounds, providing information about the electronic environment of atoms, the types of chemical bonds present, and the molecule's electronic absorption properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful tool for probing the structure of a molecule in solution.

¹H NMR: Would provide information on the number of distinct proton environments, their chemical shifts, and their coupling patterns, which helps to map out the connectivity of the molecule. The protons on the pyridine rings and the methylene (B1212753) (-CH₂-) bridges would show characteristic signals.

¹³C NMR: Would identify the number of unique carbon environments within the molecule, including the distinct carbons of the pyridine rings and the methylene groups.

2D NMR: Techniques like COSY and HSQC would be used to establish correlations between protons and carbons, confirming the assignment of signals and providing definitive evidence for the compound's covalent framework.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds. These techniques are excellent for identifying functional groups.

The N-H stretching vibration of the secondary amine would appear as a characteristic band in the IR spectrum.

Electronic Spectroscopy (UV-Vis) for Absorption Characteristics

UV-Visible spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic transitions. The pyridine rings are expected to give rise to characteristic π-π* transitions in the UV region. The position and intensity of these absorption bands are sensitive to the molecular environment and substitution pattern.

While a comprehensive characterization of Bis((3-chloropyridin-2-yl)methyl)amine would rely on the detailed data from the aforementioned techniques, the absence of such information in published literature prevents the creation of a definitive scientific article on its structural and spectroscopic properties at this time. The synthesis and full characterization of this compound would represent a novel contribution to the field of chemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, mass spectrometry provides crucial data for confirming its identity and understanding its chemical stability. While specific experimental mass spectra for this compound are not widely published in commercial or academic literature, a theoretical analysis based on its structure allows for the prediction of its molecular weight and likely fragmentation patterns under mass spectrometric conditions.

The molecular formula of this compound is C₁₂H₁₁Cl₂N₃. The calculated molecular weight based on this formula is approximately 268.14 g/mol . Due to the presence of two chlorine atoms, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance of approximately 3:1. This results in a distinctive cluster of peaks for any chlorine-containing fragment, which is a key diagnostic feature in the mass spectrum.

The theoretical exact mass and the expected isotopic distribution for the molecular ion [M]⁺• are presented in the table below.

Interactive Data Table: Theoretical Molecular Ion Data for this compound

| Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

| [C₁₂H₁₁³⁵Cl₂N₃]⁺• | 267.0330 | 100.0 |

| [C₁₂H₁₁³⁵Cl³⁷ClN₃]⁺• | 269.0301 | 65.3 |

| [C₁₂H₁₁³⁷Cl₂N₃]⁺• | 271.0271 | 10.6 |

In terms of fragmentation, the structure of this compound, being a secondary amine, suggests that alpha-cleavage will be a primary and highly favored fragmentation pathway. libretexts.orglibretexts.orgjove.commiamioh.edu This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable resonance-stabilized iminium cation and a radical. wikipedia.org

The most probable fragmentation involves the cleavage of one of the bonds between the central nitrogen and a methylene (-CH₂-) group. This would result in the loss of a (3-chloropyridin-2-yl)methyl radical and the formation of a (3-chloropyridin-2-yl)methaniminium cation. Another significant fragmentation pathway could be the formation of the (3-chloropyridin-2-yl)methyl cation. Further fragmentation of the chloropyridine ring, such as the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN), may also be observed. researchgate.net

Interactive Data Table: Predicted Major Fragment Ions for this compound

| Proposed Fragment Ion | Chemical Formula | Theoretical m/z (for ³⁵Cl) | Fragmentation Pathway |

| [(3-chloropyridin-2-yl)methyl cation] | [C₆H₅ClN]⁺ | 126.01 | Alpha-cleavage |

| [(3-chloropyridin-2-yl)methaniminium cation] | [C₇H₇ClN₂]⁺ | 141.03 | Alpha-cleavage |

| [Molecular ion - Cl] | [C₁₂H₁₁ClN₃]⁺ | 232.06 | Loss of a chlorine radical |

| [Pyridine cation] | [C₅H₅N]⁺ | 79.04 | Cleavage of the pyridinylmethyl group |

It is important to note that this fragmentation pattern is predictive and based on the established principles of mass spectrometry for secondary amines and heterocyclic compounds. jove.comfuture4200.com Experimental analysis would be required for definitive confirmation of these fragmentation pathways and the relative abundance of the resulting ions.

Computational Chemistry and Theoretical Investigations on Bis 3 Chloropyridin 2 Yl Methyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometries, conformational preferences, and a variety of electronic properties that govern a molecule's behavior. For a molecule like Bis((3-chloropyridin-2-yl)methyl)amine, DFT provides a foundational understanding of its fundamental chemical characteristics.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. This optimized geometry is crucial, as it forms the basis for all other computational property predictions.

The conformational landscape of this molecule is defined by the possible spatial orientations of its constituent parts, primarily the rotation around the C-N and C-C single bonds connecting the two (3-chloropyridin-2-yl)methyl units to the central amine. The two pyridine (B92270) rings can adopt various orientations relative to each other. In a related structure, bis-pyridyl substituted diamide, the pyridyl rings were found to lie on the same side of the central plane, a conformation described as syn-periplanar. nih.gov A similar arrangement could be a stable conformation for this compound, influenced by steric hindrance and potential intramolecular interactions. A full conformational analysis would involve systematically rotating key bonds to map out the potential energy surface and identify all low-energy conformers and the transition states that separate them.

Below is an illustrative table of key geometric parameters that would be obtained from a DFT geometry optimization calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C | Cl | - | 1.75 |

| Bond Length (Å) | C | N | - | 1.47 |

| Bond Angle (°) | C | N | C | 112.0 |

| Dihedral Angle (°) | Cl | C(pyr) | C(met) | N(H) |

| This table is for illustrative purposes to show typical data obtained from DFT calculations. |

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a powerful tool for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and can be easily polarized. nih.gov DFT calculations are a standard method for computing these orbital energies. nih.gov

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. This map highlights regions of negative potential (shown in red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. nih.gov For this compound, the MESP would likely show negative potential around the nitrogen atoms of the pyridine rings and the central amine, while positive regions might be located near the hydrogen atoms and the electron-withdrawing chlorine atoms.

| Property | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

| This table is for illustrative purposes to show typical data obtained from DFT calculations. |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insight into static, optimized structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular activity at the atomic scale. mdpi.com

For this compound, MD simulations could be used to:

Explore its conformational flexibility in a solvent, showing how it folds and changes shape in a more realistic environment.

Study its interactions with other molecules, such as a biological receptor or a surface.

Simulate its behavior in a condensed phase (liquid or solid), providing insights into bulk properties like diffusion and structural organization.

Theoretical Insights into Chemical Reactivity and Reaction Pathways

The computational methods described above provide a comprehensive picture of the chemical reactivity of this compound.

Reactivity Prediction: The HOMO-LUMO gap is a primary indicator of global reactivity. nih.gov A moderately sized gap would suggest that the molecule is stable under normal conditions but can participate in chemical reactions under the right circumstances. The specific energies of the HOMO and LUMO can indicate its ability to act as an electron donor or acceptor.

Site-Specific Reactivity: The Molecular Electrostatic Potential (MESP) map would pinpoint the most likely sites for reaction. nih.gov The electron-rich nitrogen atoms in the pyridine rings and the central amine are expected to be primary sites for electrophilic attack (e.g., protonation). The electron-deficient carbon atoms attached to the chlorine atoms would be susceptible to nucleophilic substitution, a common reaction for chloro-substituted pyridines.

Reaction Pathways: Beyond predicting reactivity, DFT calculations can be used to model entire reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy for a proposed reaction. This allows for the theoretical evaluation of different potential synthetic routes or degradation pathways, identifying the most energetically favorable processes. For instance, one could model the mechanism of a nucleophilic substitution reaction on one of the chloropyridine rings to understand its feasibility and kinetics.

Coordination Chemistry of Bis 3 Chloropyridin 2 Yl Methyl Amine As a Ligand

Ligand Design Principles and Coordination Modes of Substituted Bis(pyridylmethyl)amines

The design of substituted bis(pyridylmethyl)amine ligands is predicated on the ability to modulate the coordination environment around a metal center. By altering the substituents on the pyridine (B92270) rings, chemists can influence the ligand's field strength, the redox potential of the metal complex, and the accessibility of coordination sites for catalysis or other applications. vot.pl

Bis((3-chloropyridin-2-yl)methyl)amine, like its parent compound bis(2-pyridylmethyl)amine (bpma), typically functions as a tridentate ligand. researchgate.net It coordinates to a metal center through the nitrogen atoms of the two pyridyl groups and the central amine nitrogen, forming two five-membered chelate rings. This N,N,N-coordination mode is common for this class of ligands and leads to the formation of stable complexes with a variety of transition metals. nih.gov The facial (fac) arrangement of the three nitrogen donors is frequently observed, creating a C-shaped coordination pocket. researchgate.net In some instances, these ligands can adopt a bidentate coordination mode, with one of the pyridyl arms remaining uncoordinated. researchgate.netresearchgate.net This flexibility in denticity can be influenced by factors such as the nature of the metal ion, the presence of other ligands, and the reaction conditions.

The presence of a chloro-substituent at the 3-position of the pyridine ring in this compound introduces significant electronic and steric effects that influence its coordination chemistry.

Electronic Effects: The chlorine atom is an electron-withdrawing group, which decreases the electron density on the pyridine ring and, consequently, reduces the basicity of the pyridyl nitrogen donor. This can lead to weaker metal-ligand bonds compared to the unsubstituted bpma ligand. The reduced electron-donating ability of the ligand can also affect the electronic properties of the metal center, influencing its redox potential and spectroscopic characteristics.

Steric Effects: The chloro group at the 3-position introduces steric bulk in proximity to the metal's coordination sphere. This steric hindrance can influence the geometry of the resulting complex, potentially causing distortions from idealized geometries. It can also affect the kinetics and thermodynamics of complex formation and may play a role in the reactivity of the metal complex by sterically shielding the metal center. vot.pl The interplay of these steric and electronic factors allows for the fine-tuning of the properties of the resulting metal complexes for specific applications.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques to elucidate their structure and coordination environment.

Substituted bis(pyridylmethyl)amine ligands have been successfully complexed with a wide range of transition metals.

Ruthenium: Ruthenium complexes of bpma and its derivatives have been extensively studied. researchgate.netresearchgate.netnih.govdntb.gov.ua The reaction of bpma with ruthenium carbonyl chlorides can yield both cis,fac and trans,fac isomers. researchgate.netresearchgate.net These complexes are of interest for their potential applications in catalysis. researchgate.net

Zinc: Zinc complexes with substituted bis(picolyl)amine ligands have been investigated, demonstrating the tridentate binding of the ligand. nih.gov The geometry and bond lengths are influenced by the substituents on the pyridine rings. nih.gov

Copper: Copper(II) complexes with various substituted bis(2-pyridylmethyl)amine derivatives have been synthesized and structurally characterized. researchgate.netresearchgate.net These complexes often exhibit distorted square pyramidal or pseudo-octahedral geometries. researchgate.net

Nickel: Nickel(II) complexes with similar dipyridylamine ligands have been prepared and characterized. nih.govnih.gov The coordination of the ligand and other ancillary ligands like chloride results in various geometries. nih.govnih.govsemanticscholar.org

Palladium: Palladium(II) complexes with bpma and other pyridine-containing ligands are known. acs.org The lability and reactivity of these complexes are influenced by the nature of the ligands. acs.org Palladium complexes with related ligands have also been explored for their catalytic activity. nih.gov

For example, in a related copper complex with a substituted bis(pyridin-2-ylmethyl)amine ligand, the Cu(II) ion adopts a distorted square-planar geometry defined by the three nitrogen atoms of the ligand and a chloride ligand. nih.gov In ruthenium complexes with bpma, distorted octahedral geometries are observed, with the bpma ligand coordinating in a facial manner. researchgate.net The bond angles and distances can show significant deviations from ideal values due to the constraints of the chelate rings and steric interactions. researchgate.net

Table 1: Selected Crystallographic Data for a Representative Metal Complex of a Substituted Bis(pyridylmethyl)amine Ligand

| Parameter | Value |

|---|---|

| Complex | [CuCl(C17H19Cl4N3)]ClO4 nih.gov |

| Metal Center | Cu(II) |

| Coordination Geometry | Distorted square-planar |

| Ligand | bis(pyridin-2-yl)methylamine |

| Key Bond Lengths (Å) | Cu—Cl: ~2.25 (axial), ~2.72 (apical) nih.gov |

| Key Bond Angles (°) | N-Cu-N angles vary |

Spectroscopic techniques are crucial for characterizing the coordination environment of metal complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment upon coordination. The chemical shifts of the pyridine and methylene (B1212753) protons of this compound will change upon complexation, providing insights into the coordination mode and the symmetry of the complex in solution. researchgate.netacs.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the pyridine rings. The vibrational frequencies of the pyridine ring modes are sensitive to coordination, often shifting to higher wavenumbers upon complexation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the metal complexes provide information about the d-d transitions of the metal ion and any metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. nih.gov These transitions are sensitive to the coordination geometry and the nature of the ligands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as many Cu(II) and Ni(II) complexes, EPR spectroscopy is a powerful tool for probing the electronic structure and symmetry of the metal center. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Bis(2-pyridylmethyl)amine (bpma) |

| Ruthenium |

| Zinc |

| Copper |

| Nickel |

| Palladium |

| (R)-N1,N1-bis(pyridine-2-ylmethyl)butane-1,2-diamine |

| (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol |

| Bis[N-(6-pivalamido-2-pyridylmethyl)]benzylamine |

| 2,2':6',2''-terpyridine (terpy) |

| Diethylenetriamine (dien) |

| Tris(2-pyridylmethyl)amine (tmpa) |

| 1,n-bis[bis(2-pyridyimethyl)amino]benzene |

| Bis(2-pyridyimethyl)aniline (phbpa) |

| Di-2-pyridylmethanamine (dipa) |

| 2-chloro-1,3-diketonate |

| N,N'-bis(3-pyridylmethyl)oxalamide |

| N,N'-bis(4-pyridylmethyl)oxalamide |

| N,N'-bis(3-pyridylmethyl)adipoamide |

| 4,4-oxydibenzoic acid |

| 4,4-sulfonyldibenzoic acid |

| bis(pyridin-2-yl)methylamine |

| 2-aminomethylpyridine |

| 2-aminoethylpyridine |

| Bis(5-(trifluoromethyl)pyridin-2-yl)amine |

| 1,4-bis(2-hydroxylethyl)piperazine (BHEP) |

| 1,3-dibenzylbenzimidazolium |

| Dichlorotetrakis(pyridine) nickel(II) |

| Trimethylsilylmethylmagnesium chloride |

| N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide |

| N,N′-bis[2-(2-pyridyl)methyl]pyridine-2,6-dicarboxamide |

| N,N′-bis[2-(2-pyridyl)ethyl]pyridine-2,6-dicarboxamide |

| 2,6-Bis(pyrazine-2-carboxamido)pyridine |

| 2,6-bis(pyridine-2-carboxamido)pyridine |

| 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide |

| 2,6-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine |

| 1,2-bis((2-chloroquinolin-3-yl)methylene)hydrazine |

| 2,3-dimethyl-N-(pyridin-2-yl-methyl-idene)aniline |

| N′,N′′′-(2,2′-(((1E,1′E)-cyclohexa-2,5-diene-1,4-diylbis(methanylylidene))bis(azanylylidene))bis(benzoyl))di(picolinohydrazide) |

| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine |

| Methylbis(2-pyridylethyl)amine |

Advanced Physical Property Studies of Metal Complexes

Magnetic Properties

No specific research findings on the magnetic properties of metal complexes with this compound are available in the reviewed scientific literature.

Electrochemical Behavior

No specific research findings on the electrochemical behavior of metal complexes with this compound are available in the reviewed scientific literature.

Supramolecular Chemistry and Self-Assembly with Metal Ions

No specific research findings on the supramolecular chemistry and self-assembly of metal ions with this compound are available in the reviewed scientific literature.

Catalytic Applications of Bis 3 Chloropyridin 2 Yl Methyl Amine and Its Metal Complexes

Design of Metal-Ligand Catalytic Systems

The synthesis of such tailored ligands often involves multi-step procedures. For instance, the synthesis of related biaryl-DPA ligands has been accomplished through the reaction of the corresponding halogenated precursors with bis(2-picolyl)amine (bpa). mdpi.com A general synthetic route to functionalized DPA ligands may involve the alkylation of the amine group or the modification of the pyridine (B92270) rings prior to the construction of the final ligand architecture. polimi.it

Homogeneous Catalysis Utilizing Derived Complexes

Metal complexes of DPA and its derivatives have shown promise in a range of homogeneous catalytic reactions. While specific data for bis((3-chloropyridin-2-yl)methyl)amine is not extensively reported, the known reactivity of related DPA complexes provides a strong basis for predicting their potential applications.

The performance of palladium complexes with new triazole-functionalized DPA ligands has been investigated in the Heck reaction, another important C-C bond-forming reaction. polimi.it This suggests that metal complexes of the DPA scaffold are viable catalysts for such transformations. The electronic effect of the chloro-substituent in this compound could potentially enhance the catalytic activity by making the metal center more electrophilic, which can be a key factor in certain steps of the catalytic cycle.

Table 1: Application of DPA-type Ligands in C-C Coupling Reactions

| Ligand/Complex | Reaction Type | Substrates | Key Findings | Reference |

| Nickel/Di(2-picolyl)amine (DPA) derivatives | Reductive Cross-Electrophile Coupling | Aryl halides and alkyl halides | DPA ligands offer better results than standard bipyridyl ligands. | |

| Palladium/Triazole-functionalized DPA derivatives | Heck Reaction | Organohalides and alkenes | The complex was an effective catalyst for the formation of substituted alkenes. | polimi.it |

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamentally important reaction for the synthesis of organosilicon compounds. While direct studies involving this compound in hydrosilylation are not documented, related nitrogen-containing ligands have been successfully employed. For example, zinc complexes of bis(2-pyridylthio)methyl ligands have been shown to catalyze the hydrosilylation of carbon dioxide. osti.govrsc.org Furthermore, ruthenium complexes bearing pyridine bis(carboxamide) ligands have demonstrated catalytic activity for hydrosilylation. rsc.org Rhenium complexes have also been explored as catalysts for the hydrosilylation of various carbonyl compounds. mdpi.com The electronic properties of the chloro-substituted DPA ligand could play a crucial role in activating the Si-H bond or the substrate, which is a key step in the hydrosilylation mechanism.

The DPA ligand framework is a common feature in model complexes that mimic the active sites of metalloenzymes involved in oxidative and reductive processes. The reactivity of these complexes is highly dependent on the substituents on the pyridine rings. For instance, zinc complexes of substituted N,N-bis(2-picolyl)amine have been studied for their ability to cleave phosphodiesters, a reaction that models the function of certain nucleases. nih.gov The study revealed that the catalytic activity is dependent on the nature of the substituent on the pyridine ring. nih.gov

In the context of reductive transformations, nickel complexes supported by anionic bisoxazoline (BOX) ligands, which share some structural similarities with DPA ligands, have been used for enantioselective C-H amination. nih.gov This highlights the potential of metal complexes with nitrogen-based ligands to catalyze challenging transformations. The electron-withdrawing nature of the chloro group in this compound could stabilize higher oxidation states of the metal center, potentially enhancing its activity in oxidative catalytic cycles. Conversely, it could also influence the reductive potential of the complex.

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of a catalytic reaction is crucial for its optimization. For catalysis involving DPA-type ligands, mechanistic studies often focus on identifying the active catalytic species and key intermediates. In the context of reductive cross-electrophile coupling reactions catalyzed by nickel-DPA complexes, the ligand is believed to play a critical role in stabilizing the different oxidation states of nickel throughout the catalytic cycle.

In biomimetic studies of phosphodiester cleavage by zinc-DPA complexes, the formation of a metal-hydroxo species is often proposed as the key nucleophile. The electronic properties of the DPA ligand directly influence the acidity of the coordinated water molecule and thus the concentration and reactivity of the active species. nih.gov Mechanistic studies on the hydrosilylation of CO2 catalyzed by zinc complexes of related ligands suggest the involvement of zinc hydride species as key intermediates. rsc.org For any catalytic system involving this compound, detailed mechanistic investigations would be necessary to elucidate the precise role of the ligand and the nature of the catalytic intermediates.

Ligand Tuning for Catalyst Optimization

The principle of ligand tuning is central to the development of highly efficient and selective catalysts. The ability to systematically modify the steric and electronic properties of a ligand allows for the optimization of catalyst performance for a specific application. The DPA scaffold is particularly amenable to such tuning.

The introduction of a chloro-substituent, as in this compound, is a prime example of electronic tuning. This modification can influence several aspects of the catalytic process, including:

Metal-Ligand Bond Strength: Electron-withdrawing groups generally lead to a weaker metal-ligand bond, which could facilitate ligand dissociation if required in the catalytic cycle or, conversely, destabilize the catalyst.

Redox Potential of the Metal Center: The electron-withdrawing nature of the chloro group will make the metal center more electrophilic, which can be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

Lewis Acidity of the Metal Center: A more electron-deficient metal center will be a stronger Lewis acid, which can enhance its ability to activate substrates.

The systematic study of a series of DPA ligands with different electronic and steric properties would be essential to fully understand the impact of the chloro-substituent and to optimize the catalytic performance of this compound complexes for specific reactions.

Advanced Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Rings

The reactivity of the pyridine rings in Bis((3-chloropyridin-2-yl)methyl)amine is a complex balance of electronic effects and steric hindrance.

Electrophilic Aromatic Substitution: Electrophilic substitution on a pyridine ring is inherently difficult due to the electron-withdrawing nature of the ring nitrogen, which deactivates the system towards attack by electrophiles. This deactivation is more pronounced than in benzene, necessitating harsh reaction conditions. quimicaorganica.org The presence of a chlorine atom at the 3-position further deactivates the ring. Consequently, reactions like nitration or halogenation require forcing conditions.

Attack is regioselectively directed away from the deactivating nitrogen atom, favoring the C-3 and C-5 positions. quimicaorganica.orgquora.com In this specific molecule, the C-2 position is already substituted. Therefore, any potential electrophilic substitution would be strongly directed to the C-5 position. The C-4 and C-6 positions are highly disfavored as attack at these sites would place a positive charge on the carbon adjacent to the electronegative nitrogen in the resonance-stabilized intermediate (sigma complex), which is highly unstable. quora.com It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible for pyridine derivatives, as the Lewis acid catalyst and the reagent would preferentially coordinate to the basic amine and pyridine nitrogen atoms. quimicaorganica.org

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly when substituted with a good leaving group like chlorine. Nucleophilic aromatic substitution (SNAr) occurs preferentially at the C-2 and C-4 positions because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. chegg.comyoutube.com

In this compound, the chlorine is at the C-3 position. Direct SNAr at this position is significantly less favorable because the resulting negative charge cannot be stabilized by the ring nitrogen. chegg.com However, substitution can be forced under more extreme reaction conditions. pearson.com

An alternative pathway for nucleophilic substitution on 3-chloropyridines involves the formation of a highly reactive 3,4-pyridyne intermediate via an elimination-addition mechanism. This typically requires a very strong base, such as sodium amide or organolithium reagents, to deprotonate the ring at the C-4 position, followed by the elimination of the chloride ion. pearson.comnih.gov The subsequent addition of a nucleophile can occur at either C-3 or C-4, often leading to a mixture of products. pearson.com For 2-substituted 3-chloropyridines, the substituent can influence the regioselectivity of the nucleophile's addition to the pyridyne intermediate. nih.gov

The chlorine atom can also be substituted through various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of new carbon-carbon bonds at the C-3 position. wikipedia.org

Table 1: Predicted Reactivity at the Pyridine Ring

| Reaction Type | Position of Attack | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Electrophilic Substitution | C-5 | Harsh (e.g., fuming H₂SO₄/HNO₃) | Low yield of 5-substituted product |

| Nucleophilic Substitution (SNAr) | C-3 | Difficult, requires strong nucleophiles and harsh conditions | Substitution of Cl |

| Nucleophilic Substitution (via Pyridyne) | C-3 / C-4 | Strong base (e.g., NaNH₂, R-Li) followed by nucleophile | Mixture of 3- and 4-substituted products |

| Cross-Coupling | C-3 | Pd catalyst, boronic acids (Suzuki), alkenes (Heck) | C-C bond formation |

Modifications and Functionalization at the Amine Nitrogen

The secondary amine nitrogen is the most nucleophilic center in the molecule and represents the most straightforward site for derivatization. The lone pair of electrons on the nitrogen readily attacks electrophiles.

Common functionalization reactions include:

N-Alkylation: Reaction with alkyl halides leads to the formation of tertiary amines. Further reaction can produce a quaternary ammonium (B1175870) salt.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding N-acyl derivative (an amide). This reaction is typically very rapid.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives (sulfonamides).

Oxidation: Strong oxidizing agents can potentially oxidize the amine. In the context of metal complexes, ligand-based oxidation of the methylene (B1212753) bridges adjacent to the amine has been observed. rsc.orgnih.gov

Complexation: As a tridentate N-donor ligand, similar to other bis(2-pyridylmethyl)amine (BPA) systems, the molecule is expected to readily form stable complexes with a wide range of transition metal ions. rsc.orgfrontiersin.orgnih.gov The three nitrogen atoms (one amine, two pyridine) can coordinate to a metal center.

Table 2: Common Reagents for Amine Functionalization

| Reaction | Reagent Class | Example Reagent | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chloride | Tosyl Chloride (TsCl) | Sulfonamide |

| Complexation | Metal Salt | Copper(II) Chloride (CuCl₂) | Metal Complex |

Photochemical Reactivity

While specific photochemical studies on this compound are not documented, the reactivity can be inferred from studies on related chloropyridines and other chloroaromatic compounds. The primary photochemical process for such molecules upon UV irradiation is the cleavage of the carbon-chlorine bond. rsc.orgmsu.edu

Two main pathways for the C-Cl bond cleavage are possible:

Homolytic Cleavage: The C-Cl bond breaks to form a pyridyl radical and a chlorine radical. The pyridyl radical is highly reactive and can abstract a hydrogen atom from the solvent, lead to dimerization, or undergo other radical-mediated transformations. rsc.org

Heterolytic Cleavage: The C-Cl bond breaks to form a pyridyl cation and a chloride anion. The cation can then react with nucleophiles present in the medium, such as water or alcohols, leading to photosubstitution products (e.g., hydroxypyridine derivatives). rsc.org

Studies on 2-chloropyrimidine (B141910) have shown that both pathways can occur, with heterolytic rupture from the excited singlet state and homolytic cleavage from the triplet state. rsc.org The quantum yield and the specific products formed would depend on factors such as the irradiation wavelength, the solvent, and the presence of oxygen or other radical quenchers. It is therefore expected that irradiation of this compound would primarily induce dechlorination reactions at the C-3 positions of the pyridine rings.

Future Research Directions and Potential Academic Impact

Development of Novel Synthetic Strategies

The synthesis of substituted pyridine (B92270) ligands is a cornerstone of modern organic and medicinal chemistry. mdpi.com For a molecule like Bis((3-chloropyridin-2-yl)methyl)amine, future research will likely focus on developing efficient and modular synthetic routes. While traditional methods for creating DPA analogues exist, contemporary strategies such as palladium-catalyzed amination reactions have proven highly effective for the N,N-diarylation of amines with halogenated pyridines. nih.gov This approach seems particularly well-suited for the synthesis of ligands with specific substituents on the pyridine rings. nih.gov

Future synthetic endeavors could explore:

Optimized Cross-Coupling Reactions: Investigating various palladium catalysts and ligands, such as RuPhos and XPhos, could lead to improved yields and milder reaction conditions for the coupling of 3-chloro-2-(chloromethyl)pyridine (B70126) or a related precursor with an amine. nih.gov The chemoselectivity of such reactions will be a critical parameter to control, especially given the presence of two reactive chlorines on the pyridine ring.

Stepwise versus One-Pot Syntheses: A comparative study of stepwise approaches, involving the sequential introduction of the two (3-chloropyridin-2-yl)methyl arms, versus a more convergent one-pot strategy will be valuable. A stepwise method could offer better control for producing unsymmetrical derivatives in the future.

Alternative Starting Materials: The use of precursors such as 3-chloropyridin-2-amine or (3-chloropyrazin-2-yl)methanamine (B113001) could provide alternative synthetic pathways. nih.govrsc.org For instance, reductive amination of 3-chloropyridine-2-carbaldehyde with 2-(aminomethyl)-3-chloropyridine could be a viable route.

The development of robust and scalable synthetic methods is not only crucial for the fundamental study of this compound but also for making it readily available for broader applications.

Exploration of New Ligand Architectures and Metal Combinations

The true potential of a ligand is realized through the study of its coordination complexes. The three nitrogen donors of the DPA framework create a versatile chelating agent capable of forming stable complexes with a variety of transition metals. The introduction of a chlorine atom at the 3-position of the pyridine rings in this compound is expected to significantly influence its electronic properties and, consequently, the characteristics of its metal complexes.

Future research in this area should focus on:

Coordination with Various Metal Ions: A systematic investigation of the coordination of this compound with a range of metal ions (e.g., copper, zinc, iron, ruthenium, platinum, and rare earth metals) will be essential. mdpi.comresearchgate.netnih.govmdpi.com This will allow for a comprehensive understanding of the ligand's coordination preferences and the resulting geometries of the complexes. The study of platinum complexes could be particularly interesting for potential applications in medicinal chemistry. mdpi.com

Influence of the Chloro Substituent: The electron-withdrawing nature of the chlorine atom is anticipated to modulate the Lewis basicity of the pyridine nitrogen atoms. This will likely affect the stability constants of the resulting metal complexes and could influence their redox potentials and spectroscopic properties. researchgate.net Comparative studies with the non-substituted DPA would provide valuable insights into these electronic effects.

Design of Higher-Order Architectures: The this compound unit can serve as a building block for more complex ligand architectures. For example, it could be incorporated into larger macrocyclic or supramolecular structures. The synthesis of bis(dihydropyridine) and terpyridine derivatives from related building blocks has been reported and could serve as an inspiration for future designs. nih.gov

Q & A

Basic: What are the optimal synthetic routes for Bis((3-chloropyridin-2-yl)methyl)amine, and what methodological considerations ensure high yield and purity?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 3-chloro-2-(chloromethyl)pyridine with ammonia or primary amines under controlled conditions. Key steps include:

- Nucleophilic substitution : Use polar solvents (e.g., ethanol) with excess ammonia to favor bis-alkylation .

- Catalytic coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) with bases like K₂CO₃ in toluene at 80–100°C improve regioselectivity .

Critical considerations : - Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound from mono-alkylated byproducts .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.73 Å) and intermolecular interactions (e.g., Cl⋯Cl contacts at 3.28 Å) .

- NMR spectroscopy : ¹H NMR shows distinct signals for pyridine protons (δ 7.8–8.5 ppm) and methylene groups (δ 4.2–4.5 ppm). ¹³C NMR confirms substitution patterns .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 282.04) .

Basic: How does this compound function as a ligand in coordination chemistry?

Answer:

The compound acts as a tridentate ligand, coordinating via pyridine nitrogen and amine groups. Applications include:

- Transition metal complexes : Forms stable complexes with Cu(II) or Fe(III), characterized by UV-Vis (d-d transitions) and cyclic voltammetry .

- Catalytic studies : Pd(II) complexes catalyze Suzuki-Miyaura couplings; optimize solvent (DMF) and base (Cs₂CO₃) for turnover numbers >1,000 .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting anomalies) for this compound?

Answer:

Anomalies often arise from dynamic effects (e.g., restricted rotation of pyridine rings). Methodological solutions:

- Variable-temperature NMR : Conduct at 25°C and −40°C to observe coalescence of split signals .

- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate conformers .

- X-ray data cross-validation : Use crystallographic bond angles to refine NMR assignments .

Advanced: What strategies optimize the design of metal complexes using this compound for catalytic applications?

Answer:

- Ligand-to-metal ratio : Use a 2:1 molar ratio to prevent under-coordination.

- Solvent effects : Non-polar solvents (toluene) enhance metal-ligand binding affinity vs. polar aprotic solvents .

- Additives : Add KI to stabilize Pd(0) intermediates in cross-coupling reactions, improving catalytic efficiency .

Advanced: How does the compound’s stability vary under extreme pH or temperature conditions, and what decomposition pathways dominate?

Answer:

- Acidic conditions (pH < 3) : Protonation of pyridine nitrogen leads to hydrolysis of the methylene bridge. Monitor via HPLC-MS for degradation products (e.g., 3-chloropyridin-2-amine) .

- Thermal stability : TGA shows decomposition >200°C; store at −20°C under nitrogen to prevent oxidative dimerization .

Advanced: What methodologies identify and quantify byproducts formed during the synthesis of this compound?

Answer:

- HPLC-DAD/HRMS : Use a C18 column (ACN/water gradient) to separate mono-alkylated (retention time ~8.2 min) and bis-alkylated (~12.5 min) species .

- Kinetic studies : Track byproduct formation (e.g., Schiff bases) via in situ IR spectroscopy under varying ammonia concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.